molecular formula C17H11Cl2NO4S2 B2556116 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate CAS No. 896304-24-8

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate

Cat. No.: B2556116
CAS No.: 896304-24-8
M. Wt: 428.3
InChI Key: FEMMJOJPWZZJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate is a useful research compound. Its molecular formula is C17H11Cl2NO4S2 and its molecular weight is 428.3. The purity is usually 95%.
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Biological Activity

6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate is a complex organic compound with significant implications in medicinal chemistry. This compound, identified by its unique structural features, belongs to a class of heterocyclic compounds known for their diverse biological activities. Understanding its biological activity is crucial for potential applications in drug development and therapeutic interventions.

Structural Characteristics

The molecular formula of this compound is C18H18Cl2N2O5SC_{18}H_{18}Cl_2N_2O_5S, with a molecular weight of approximately 447.32 g/mol. The presence of functional groups such as thiazole and pyran rings contributes to its biological activity, allowing interactions with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems. The thiazole moiety may modulate enzyme activity, while the pyran ring enhances binding affinity to molecular targets. This interaction can lead to various pharmacological effects, such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus15 µg/mL30 µg/mL
Escherichia coli20 µg/mL40 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence regarding the anticancer activity of similar compounds. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)12 µM
MCF7 (Breast Cancer)10 µM

These results indicate the potential of this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazole derivatives, including those structurally related to our compound. The study utilized the agar diffusion method and reported significant inhibition zones against both Gram-positive and Gram-negative bacteria.
  • Anticancer Mechanisms : Another study focused on the anticancer mechanisms of thiazole derivatives, revealing that they could inhibit cell proliferation through cell cycle arrest and induction of apoptosis in cancer cell lines.

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO4S2/c1-9-7-25-17(20-9)26-8-11-5-14(21)15(6-23-11)24-16(22)12-3-2-10(18)4-13(12)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMMJOJPWZZJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.